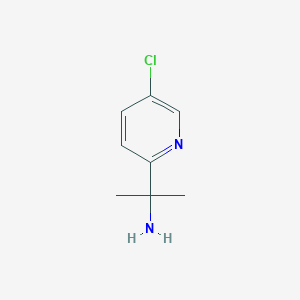
2-(5-Chloropyridin-2-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloropyridin-2-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom at the 5-position and an amine group at the 2-position of the propan-2-yl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyridine, which is commercially available or can be synthesized through chlorination of pyridine.
Alkylation: The 5-chloropyridine undergoes alkylation with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. This reaction forms 2-(5-chloropyridin-2-yl)propan-2-yl bromide.
Amination: The bromide intermediate is then treated with ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(5-Chloropyridin-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium thiolate (NaSR) are typically employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-(5-Chloropyridin-2-yl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 2-(5-Chloropyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The chlorine atom on the pyridine ring can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(5-Bromopyridin-2-yl)propan-2-amine: Similar structure but with a bromine atom instead of chlorine.
2-(5-Fluoropyridin-2-yl)propan-2-amine: Similar structure but with a fluorine atom instead of chlorine.
2-(5-Methylpyridin-2-yl)propan-2-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(5-Chloropyridin-2-yl)propan-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in medicinal applications.
属性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC 名称 |
2-(5-chloropyridin-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 |
InChI 键 |
GNGYGSQHCMMREN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC=C(C=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















